N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S2/c26-23(15-11-12-29-14-15)21-10-9-16(30-21)13-25-24(27)22-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22/h1-12,14,22-23,26H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJMTJQRVINVEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(S4)C(C5=CSC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that incorporates a xanthene core and multiple thiophene rings. The unique structural features of this compound suggest potential biological activities, particularly in the fields of anticancer, antioxidant, and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₁O₂S₃ |
| Molecular Weight | 335.42 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C16H15NO2S3/c1-10-7-14(21-9-10)16(19)17-8-11-4-5-13(22-11)15(18)12-3-2-6-20-12/h2-7,9,15,18H,8H2,1H3,(H,17,19) |
Anticancer Activity
Recent studies have evaluated the anticancer potential of xanthene and thiophene derivatives, including the compound . A notable study demonstrated that certain synthesized xanthene derivatives exhibited significant inhibition against various cancer cell lines:
| Compound ID | Cell Line | IC₅₀ (nM) |
|---|---|---|
| Compound 3 | Caco-2 (Colon Cancer) | 9.6 ± 1.1 |
| Compound 2 | Hep G2 (Liver Cancer) | 161.3 ± 41 |
| Compound 4 | Antioxidant Activity | 15.44 ± 6 |
| Compound 7 | COX-2 Inhibition | 4.37 ± 0.78 |
The compound exhibited promising anticancer properties with IC₅₀ values indicating effective inhibition against colon cancer cells (Caco-2) and hepatocellular carcinoma (Hep G2) cells .
Antioxidant Properties
Antioxidant activity is crucial for mitigating oxidative stress in cells, which can lead to various diseases including cancer. The compound's structural characteristics suggest it may function as an antioxidant by scavenging free radicals. The study indicated that compounds derived from xanthene structures had potent antioxidant activities with IC₅₀ values as low as 15.44 nM .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, including cancer. The compound's potential as an anti-inflammatory agent was assessed through its inhibitory effects on cyclooxygenase enzymes (COX). One derivative demonstrated high selectivity for COX-2 inhibition with an IC₅₀ value of 4.37 nM . This suggests that the compound may serve as a therapeutic agent in managing inflammatory conditions.
Study on Xanthene Derivatives
In a comprehensive evaluation of xanthene derivatives, researchers synthesized several compounds and tested their biological activities against various cancer cell lines and inflammation models. The findings highlighted that modifications in the xanthene structure could significantly enhance biological activity:
- Synthesis : Various derivatives were synthesized through multi-step organic reactions.
- Testing : Compounds were tested against HeLa (cervical), Hep G2 (liver), and Caco-2 (colon) cancer cell lines.
- Results : The study concluded that specific structural modifications led to increased potency in anticancer and anti-inflammatory activities.
Pharmacokinetics and Structure–Activity Relationship (SAR)
Further investigations into the pharmacokinetics of these compounds are essential to understand their absorption, distribution, metabolism, and excretion (ADME). Establishing a clear structure–activity relationship (SAR) will aid in optimizing these compounds for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in the fusion of a xanthene carboxamide with thiophene-based substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity :
- The target compound combines the xanthene core with two thiophene rings, a feature absent in simpler analogs like 9b (single thiophene) or 4e (purine-oxazole core). This increases steric hindrance, which may reduce synthetic yields compared to 4e (86% yield) but aligns with challenges seen in 9b (21% yield) .
Functional Groups :
- The hydroxymethyl-thiophene group distinguishes it from 4e (unsubstituted thiophene) and 9b (3-hydroxyphenyl). This group may enhance solubility relative to purely hydrophobic analogs like EN300-108006 .
Synthetic Methodology :
- Amide coupling (e.g., EDC/HOBt) is common across analogs, but the xanthene core’s bulkiness may necessitate optimized conditions to improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
